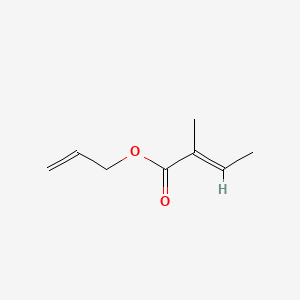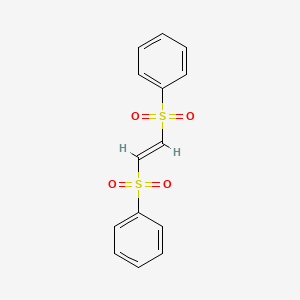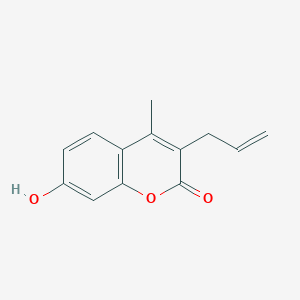![molecular formula C9H9F3N2O2 B1277454 N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide CAS No. 690632-15-6](/img/structure/B1277454.png)
N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide is a chemical compound with the empirical formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy ring, making it a valuable molecule in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide typically involves the reaction of 3-(trifluoromethyl)phenol with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes .
Wirkmechanismus
The mechanism of action of N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, making it a potent inhibitor or activator of these targets . The pathways involved often include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(trifluoromethyl)phenol: A compound with a similar trifluoromethyl group but different functional groups.
N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl): Another compound with a phenoxy ring and trifluoromethyl group.
Uniqueness
N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
690632-15-6 |
|---|---|
Molekularformel |
C9H9F3N2O2 |
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)16-5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) |
InChI-Schlüssel |
SKUBUDPNDFNCOV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCC(=NO)N)C(F)(F)F |
Isomerische SMILES |
C1=CC(=CC(=C1)OC/C(=N\O)/N)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC(=NO)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















